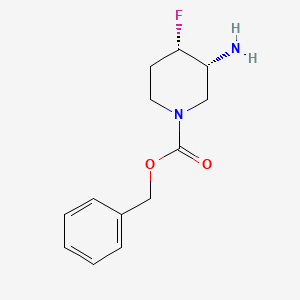

Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREMPGXODKGFEJ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Tetrahydropyridine Intermediates

A prominent method involves the asymmetric hydrogenation of 1,2,5,6-tetrahydropyridine precursors. As described in CN109206361A, a chiral rhodium catalyst system enables the stereocontrolled reduction of (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate (III ) to yield enantiomerically enriched piperidine derivatives. Key components include:

-

Catalyst : Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (0.0384 mmol, 1 mol%)

-

Ligand : Chiral phosphine ligands such as (S)-1-[(Rp)-2-(di-tert-butylphosphino)ferrocenyl]ethylbis(2-aminomethylphenyl)phosphine (CAS: 849924-77-2)

-

Conditions : Hydrogen pressure (3.5 bar), methanol or trifluoroethanol solvent, 30–50°C, 72 hours

This method achieves 87% yield of the (3S,4S)-configured product with 82.9% enantiomeric excess (e.e.) and a diastereomeric ratio (d.r.) of 1:82.9. The analogous (3R,4R)-isomer is synthesized using the mirror-image ligand (CAS: 849924-76-1), yielding 82.3% e.e. under similar conditions.

Role of Solvent and Temperature

The choice of solvent critically impacts reaction efficiency:

-

Methanol : Provides moderate yields but slower reaction kinetics.

-

Trifluoroethanol : Enhances reaction rate and enantioselectivity, likely due to its polar aprotic nature stabilizing the transition state.

Elevating temperatures to 50°C reduces reaction time but may compromise e.e. by promoting racemization.

Palladium-Catalyzed [4+2] Annulation for Fluoropiperidine Core Assembly

Annulation Strategy for 3-Fluoropiperidines

A Pd-catalyzed [4+2] annulation, reported by Liederer et al., constructs the fluoropiperidine ring via cyclization of α-fluoro-β-ketoesters with imines. The methodology features:

-

Catalyst : Pd(dba)₂ (5 mol%) with ligand L1 (15 mol%)

-

Substrates : α-Fluoro-β-ketoesters (e.g., 1a ) and cyclic carbamates (e.g., 2 )

-

Conditions : Trifluoroacetic acid (TFA) as a proton source, one-pot procedure, room temperature

This approach yields 3-fluoropiperidine derivatives (e.g., 4a ) in >90% yield with excellent functional group tolerance. The stereochemical outcome is controlled by the geometry of the imine and the ketoester, enabling access to the (3R,4S) configuration through subsequent reductions.

Post-Annulation Functionalization

The annulation product (4a ) serves as a versatile intermediate:

-

Chemoselective Reduction : NaBH(OAc)₃ in acetic acid saturates the piperidine ring, yielding 5 with >20:1 d.r. .

-

Decarboxylation : Aqueous HCl mediates decarboxylation to generate 8 , a precursor for further modifications.

-

Cross-Metathesis : Olefin functionalization produces derivatives like 10 , demonstrating the method’s flexibility.

Resolution Techniques for Enantiopure Isomers

Chemical Resolution of Racemic Mixtures

CN110922354A discloses a resolution method for 3-fluoropiperidine-4-carboxylic acid derivatives, applicable to intermediates in the target compound’s synthesis. The protocol involves:

-

Resolving Agents : Chiral amines or acids (e.g., L-tartaric acid)

-

Steps :

-

Formation of diastereomeric salts via acid-base reaction.

-

Crystallization-based separation.

-

Hydrolysis to recover enantiopure amine or carboxylic acid.

While optimized for carboxylic acid derivatives, this approach could be adapted to resolve racemic 3-amino-4-fluoropiperidine intermediates prior to benzylation.

-

Comparison of Resolution vs. Asymmetric Synthesis

Benzylation and Protecting Group Strategies

Carbamate Protection of the Piperidine Nitrogen

The benzyl carbamate group is introduced early in the synthesis to protect the piperidine nitrogen. Key steps include:

-

Carbamate Formation : Reaction of the piperidine amine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., Et₃N).

-

Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) in later stages, though retention of the benzyl group is required for the final product.

Stereochemical Considerations

The (3R,4S) configuration is established during the hydrogenation or annulation steps. X-ray crystallography of intermediate 6 (CCDC 2063492) confirms the relative stereochemistry, which is retained through subsequent functionalizations.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Key Advantages | Limitations |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, scalable | Costly chiral ligands, sensitive conditions |

| Pd-Catalyzed Annulation | Modular, functional group tolerance | Limited to specific substrates |

| Chemical Resolution | Access to both enantiomers, high purity | Low yield, multiple steps |

Chemical Reactions Analysis

Types of Reactions

Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like thiols, amines, and alcohols.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in treating several diseases. Its ability to act as an enzyme inhibitor and receptor ligand positions it as a candidate for drug development targeting conditions such as cancer and viral infections. The compound's structural characteristics allow for selective interactions with biological targets, which may enhance its efficacy compared to other compounds with similar structures.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are crucial in disease pathways. Preliminary studies indicate that it may effectively modulate the activity of enzymes involved in cancer progression and immune responses. For instance, its interaction with Toll-like receptors (TLRs) has been noted, suggesting potential applications in immunotherapy.

Receptor Binding Studies

Research indicates that this compound exhibits selective binding properties to various receptors. This selectivity is essential for developing drugs that minimize side effects while maximizing therapeutic effects. Interaction studies have focused on its binding affinity to specific enzymes and receptors, providing insights into its mechanism of action and potential therapeutic effects .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. These methods emphasize maintaining stereochemical integrity while allowing for efficient synthesis.

Common Synthetic Routes

- Chiral Synthesis : The compound can be synthesized using chiral reagents that ensure the correct stereochemistry at the 3 and 4 positions of the piperidine ring.

- Fluorination Techniques : Specific fluorination techniques are employed to introduce the fluorine atom at position 4 of the piperidine ring, which is critical for its biological activity .

Therapeutic Applications in Animal Models

Recent studies have evaluated the efficacy of this compound in animal models of autoimmune diseases such as lupus. In these studies, varying doses were administered to assess their impact on disease progression and biomarker levels .

Binding Affinity Studies

Binding affinity studies have highlighted the compound's potential as a selective ligand for various biological targets. These studies are crucial for understanding how this compound can be utilized in drug design to target specific diseases effectively .

Mechanism of Action

The mechanism of action of Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereoisomers and Diastereomers

(a) Benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

- Synthetic Utility : Reported with 95% purity (Combi-Blocks, QM-8761), this isomer is used in parallel synthetic routes but may exhibit divergent biological activity compared to the (3R,4S) form .

(b) Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

- Key Difference: Replaces the 3-amino group with a hydroxyl group, reducing hydrogen-bond donor capacity and altering solubility (logP increase by ~0.5).

- Applications : Intermediate in fluorinated CNS drug candidates (e.g., LEAP CHEM’s product) but less reactive in amide bond formations due to the hydroxyl group .

Substituent Variations

(a) Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 455267-64-8)

- Key Difference: An aminomethyl group at position 4 instead of 3-amino introduces steric bulk and additional basicity (pKa ~9.5 vs. ~8.5 for the target compound).

- Similarity Score : 0.87 (structural similarity), suggesting overlapping synthetic applications but distinct pharmacophore profiles .

(b) tert-Butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1290191-71-7)

Functional Group Modifications

(a) Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 473838-66-3)

- Key Difference : A ketone at position 4 and dimethyl groups at position 3 increase polarity (logP ~1.2 vs. ~2.0 for the target compound) and steric hindrance.

- Reactivity : The ketone enables nucleophilic additions but reduces stability under reducing conditions .

(b) Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate (CAS 2680827-24-9)

- Key Difference : Trifluoropropyl and hydroxyl groups enhance hydrophobicity (logP ~3.5) and introduce strong electron-withdrawing effects.

- Applications : Used in fluorinated analogs for improved bioavailability in antiviral agents .

Biological Activity

Benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1792190-59-0

- Molecular Formula : C13H17FN2O2

- Molecular Weight : 252.29 g/mol

- Purity : 97% .

The compound features a piperidine ring substituted with an amino group and a fluorine atom, which are critical for its biological activity.

This compound exhibits its biological effects primarily through modulation of ion channels and receptors. Specifically, it has been identified as an inhibitor of the renal outer medullary potassium (ROMK) channel, which plays a crucial role in renal function and electrolyte balance. By inhibiting this channel, the compound may influence various physiological processes, including blood pressure regulation and electrolyte homeostasis .

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

ROMK Channel Inhibition :

A study demonstrated that this compound effectively inhibits the ROMK channel in vitro. This inhibition was shown to alter potassium transport across renal epithelial cells, suggesting potential applications in treating conditions related to potassium imbalance . -

Antihypertensive Effects :

In animal models, the compound exhibited significant antihypertensive effects. The mechanism was linked to its ability to inhibit potassium channels, which resulted in vasodilation and reduced vascular resistance. This finding indicates its potential as a therapeutic agent for hypertension . -

Neuroprotective Properties :

Preliminary research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it showed promise in reducing neuronal cell death and inflammation. These effects may be attributed to its action on ion channels involved in excitotoxicity pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves coupling a fluorinated piperidine precursor with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). To preserve stereochemical integrity, chiral starting materials or resolution techniques (e.g., chiral chromatography) are critical. For example, similar piperidine carboxylates use tert-butoxycarbonyl (Boc) protection for amines to prevent racemization during reactions .

Q. What safety protocols should be followed given limited toxicological data for this compound?

- Methodological Answer : Adopt precautionary measures as outlined in safety data sheets (SDS) for analogous piperidine derivatives:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid skin/eye contact; flush with water for 15+ minutes if exposed .

- Store in sealed containers away from ignition sources .

Q. Which chromatographic techniques are optimal for purifying this compound?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) can resolve enantiomeric impurities. Recrystallization from ethanol or methanol may enhance purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare experimental H/C shifts with computational predictions (DFT) or literature analogs (e.g., uses X-ray crystallography for structural confirmation).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.

- Polarimetry : Verify optical rotation to assess stereochemical consistency .

Q. What strategies improve yield in multi-step syntheses involving reactive functional groups (e.g., amine, fluorine)?

- Methodological Answer :

- Stepwise Protection : Use Boc or benzyl groups to protect the amine during fluorination steps.

- Optimized Reaction Conditions : Employ low temperatures (-78°C) for lithiation or fluorination to minimize side reactions.

- In Situ Monitoring : TLC or LC-MS tracks intermediate formation, enabling timely adjustments .

Q. How does the 3R,4S stereochemistry influence biological activity or reactivity?

- Methodological Answer : The stereochemistry impacts molecular docking (e.g., kinase inhibitors). For example, (3R,4S)-Tofacitinib derivatives show enhanced binding to JAK3 due to spatial alignment of the fluorine and amine groups. Computational modeling (e.g., molecular dynamics simulations) and comparative assays with enantiomers can validate structure-activity relationships .

Q. How can diastereomeric or enantiomeric impurities be detected and quantified?

- Methodological Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- NMR Chiral Shift Reagents : Europium complexes induce split signals for enantiomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected byproducts in fluorination) be addressed?

- Methodological Answer :

- Mechanistic Studies : Isotope labeling (e.g., F) or kinetic profiling identifies competing pathways.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to explain side reactions.

- Alternative Fluorinating Agents : Compare results using DAST vs. Selectfluor to assess reagent-specific outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.